molecular formula C13H16N2O7 B3025398 Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate CAS No. 1000342-55-1

Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate

Cat. No.: B3025398
CAS No.: 1000342-55-1
M. Wt: 312.27 g/mol
InChI Key: GJPXADGXQCGPKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . The compound can also act as a substrate for enzymes, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

Biological Activity

Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate is an organic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2O7C_{13}H_{16}N_{2}O_{7} and a molecular weight of 312.28 g/mol. The compound features a malonate backbone substituted with a 6-methoxy-3-nitropyridine moiety, which significantly influences its chemical reactivity and biological activity. The presence of the methoxy and nitro groups is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of diethyl malonate with 2-chloro-6-methoxy-3-nitropyridine in the presence of sodium hydride as a base in tetrahydrofuran. The reaction yields the desired product after purification steps.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may inhibit enzyme activity or alter protein functions, leading to various biological effects . This compound has been studied for its potential use as an enzyme inhibitor and in receptor binding assays due to its structural similarity to biologically active molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : It has shown potential in inhibiting HIV-1 integrase, with studies indicating effective inhibition at micromolar concentrations .
  • Enzyme Inhibition : Interaction studies suggest that this compound may act as an enzyme inhibitor, which is critical for developing pharmaceuticals targeting specific pathways in diseases.

Case Studies

  • HIV Integrase Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against HIV integrase, showcasing the importance of structural modifications in enhancing antiviral activity .
  • Enzyme Activity Modulation : In vitro studies on enzyme inhibition revealed that compounds with similar structures could modulate enzyme activity effectively, suggesting a broader application in drug development for conditions requiring enzyme regulation .

Comparison with Similar Compounds

This compound can be compared with several structurally similar compounds:

Compound NameMolecular FormulaKey Features
Diethyl 2-(3-nitropyridin-2-yl)malonateC12H14N2O6C_{12}H_{14}N_{2}O_{6}Lacks methoxy group; different nitro position
Methyl 2-(6-methoxy-pyridin-2-yl)malonateC12H15N2O4C_{12}H_{15}N_{2}O_{4}Methyl instead of ethyl; similar pyridine ring
Ethyl 2-(5-methoxy-pyridin-2-yl)malonateC12H15N2O4C_{12}H_{15}N_{2}O_{4}Different methoxy position; potential variations in activity

The unique substitution pattern of this compound contributes to its distinct biological activities compared to its analogs .

Properties

IUPAC Name

diethyl 2-(6-methoxy-3-nitropyridin-2-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O7/c1-4-21-12(16)10(13(17)22-5-2)11-8(15(18)19)6-7-9(14-11)20-3/h6-7,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPXADGXQCGPKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192786
Record name 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-55-1
Record name 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2-(6-methoxy-3-nitro-2-pyridinyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-(6-methoxy-3-nitropyridin-2-yl)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.